molecular formula C26H31N5O2 B034466 Elbanizine CAS No. 110629-41-9

Elbanizine

Cat. No. B034466
M. Wt: 445.6 g/mol
InChI Key: QMCHYTVPUAJEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elbanizine [HWA 214] is an antihistamine which was undergoing preclinical trials with Hoechst Marion Roussel in Germany for the treatment of allergic asthma . It does not have such drawbacks as causing drowsiness or being effective only as a prophylactic drug .


Molecular Structure Analysis

Elbanizine has a molecular formula of C26H31N5O2 . Its average mass is 445.557 Da and its monoisotopic mass is 445.247772 Da . The molecule has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .


Physical And Chemical Properties Analysis

Elbanizine has a density of 1.2±0.1 g/cm3, a boiling point of 601.6±55.0 °C at 760 mmHg, and a flash point of 317.6±31.5 °C . Its molar refractivity is 131.9±0.3 cm3, and it has a polar surface area of 77 Å2 .

Scientific Research Applications

  • Eupatorium lindleyanum DC. (EL) : This plant has been used clinically to treat respiratory system diseases, with terpenoids being the most crucial bioactive substances (Wang et al., 2020).

  • Elarofiban : A novel, nonpeptide, orally active fibrinogen receptor antagonist useful for treating platelet-mediated thrombotic disorders (Cohen et al., 2003).

  • Elacridar : It significantly increases the oral availability and brain delivery of crizotinib, potentially enhancing its therapeutic efficacy against brain metastases in NSCLC patients (Tang et al., 2014).

  • Sodium Alginate, Galbanum Gum, and Ziziphora Essential Oil : Used in bioactive edible coatings, these significantly improved the quality and shelf life of chicken fillet during cold storage (Hamedi et al., 2017).

  • Jubanine H : Found in the Arabian bidara plant, it shows potential as an antiviral agent against SARS-CoV-2 due to its affinity for the Nsp15 receptor (Fakih et al., 2022).

  • Jubanines F-J : Cyclopeptide alkaloids that demonstrated potent inhibitory effects on porcine epidemic diarrhea virus (PEDV) replication (Kang et al., 2015).

  • Weed Extracts : Containing alkaloids, flavonoids, carbohydrates, diterpenes, and saponins, these extracts may serve as raw materials in pharmaceutical industries (Malaguial et al., 2021).

  • Phlorizin : Used for over 150 years in pharmaceuticals and physiology research, it produces renal glycosuria and blocks intestinal glucose absorption (Ehrenkranz et al., 2005).

  • ELA-Max (4% Liposomal Lidocaine) : As effective as EMLA cream for pain reduction associated with venipuncture in children (Eichenfield et al., 2002).

  • Dursban® 4E Insecticide : Its secondary effects vary in freshwater ecosystems based on the presence or absence of macrophyte vegetation (Brock et al., 1992).

properties

IUPAC Name

N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-20-19-24(25(31(32)33)21(2)28-20)27-13-14-29-15-17-30(18-16-29)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,19,26H,13-18H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCHYTVPUAJEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149349
Record name Elbanizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elbanizine

CAS RN

110629-41-9
Record name Elbanizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110629419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elbanizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELBANIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39YD087F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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